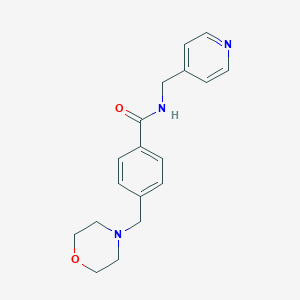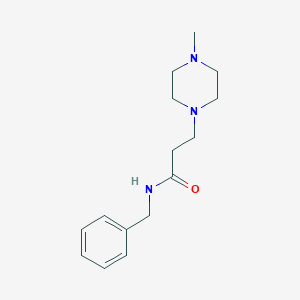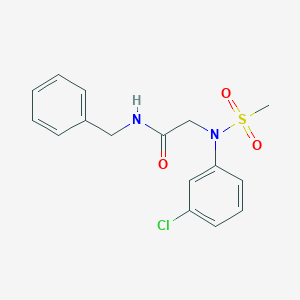![molecular formula C20H13N5O B258570 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, also known as NPTP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. NPTP is a tetrazolo-pyrimidine derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is not fully understood. However, it has been suggested that 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall and membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its broad-spectrum activity against cancer cells and bacteria. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs. However, one of the limitations of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. Another direction is the identification of the molecular targets of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, which can help in the development of more specific and effective drugs. Furthermore, the use of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine as a potential antibacterial agent in the treatment of infectious diseases warrants further investigation. Overall, the potential applications of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine in the field of medicinal chemistry make it a promising candidate for further research.
Synthesemethoden
The synthesis of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine involves the reaction of 7-hydroxy-1-naphthaldehyde with phenylhydrazine and ammonium acetate in acetic acid. This is followed by the reaction of the resulting intermediate with 5-aminotetrazole in the presence of phosphorus oxychloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
|---|---|
Molekularformel |
C20H13N5O |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
7-naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C20H13N5O/c1-2-8-15(9-3-1)20-21-19(13-18-22-23-24-25(18)20)26-17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
InChI-Schlüssel |
AWKNOJSOTOCKAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
